Dysprosium(III) chloride hexahydrate

Übersicht

Beschreibung

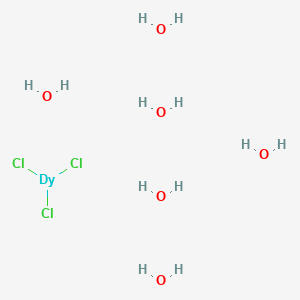

Dysprosium(III) chloride hexahydrate, also known as dysprosium trichloride hexahydrate, is a chemical compound with the formula DyCl₃·6H₂O. It is a white to yellow crystalline solid that rapidly absorbs moisture from the air to form a hexahydrate. This compound is a source of dysprosium ions in various chemical reactions and is used in the preparation of other dysprosium compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dysprosium(III) chloride hexahydrate can be synthesized by treating dysprosium oxide (Dy₂O₃) with hydrochloric acid (HCl). The reaction produces dysprosium(III) chloride, which then absorbs water to form the hexahydrate: [ \text{Dy}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{DyCl}_3 + 3\text{H}_2\text{O} ] [ \text{DyCl}_3 + 6\text{H}_2\text{O} \rightarrow \text{DyCl}_3·6\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often prepared using the ammonium chloride route. This involves reacting dysprosium oxide with ammonium chloride (NH₄Cl) to form ammonium dysprosium pentachloride, which is then thermally decomposed to produce dysprosium(III) chloride: [ 10\text{NH}_4\text{Cl} + \text{Dy}_2\text{O}_3 \rightarrow 2(\text{NH}_4)_2[\text{DyCl}_5] + 6\text{NH}_3 + 3\text{H}_2\text{O} ] [ (\text{NH}_4)_2[\text{DyCl}_5] \rightarrow 2\text{NH}_4\text{Cl} + \text{DyCl}_3 ]

Types of Reactions:

Oxidation and Reduction: this compound can undergo redox reactions, where dysprosium ions can be reduced to dysprosium metal or oxidized to higher oxidation states.

Substitution: It can participate in substitution reactions where chloride ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Ligands such as fluoride (F⁻) or bromide (Br⁻) can replace chloride ions under appropriate conditions.

Major Products:

Oxidation: Dysprosium oxide (Dy₂O₃) or dysprosium oxychloride (DyOCl).

Reduction: Dysprosium metal (Dy).

Substitution: Dysprosium fluoride (DyF₃) or dysprosium bromide (DyBr₃).

Wissenschaftliche Forschungsanwendungen

Dysprosium(III) chloride hexahydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other dysprosium compounds and as a catalyst in various chemical reactions.

Biology: It is utilized in studies involving lanthanide-based probes and imaging agents.

Medicine: Dysprosium compounds are explored for their potential use in magnetic resonance imaging (MRI) contrast agents.

Industry: It is used in the production of dysprosium metal, which is essential for manufacturing high-performance magnets and other advanced materials

Wirkmechanismus

The mechanism of action of dysprosium(III) chloride hexahydrate involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it useful in catalysis and coordination chemistry. Dysprosium ions can interact with various molecular targets, including oxygen and nitrogen donor ligands, forming stable complexes that facilitate chemical transformations .

Vergleich Mit ähnlichen Verbindungen

- Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)

- Holmium(III) chloride hexahydrate (HoCl₃·6H₂O)

- Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

Comparison: Dysprosium(III) chloride hexahydrate is unique due to its specific electronic configuration and magnetic properties, which make it particularly valuable in applications requiring high magnetic strength and stability. Compared to terbium, holmium, and europium chlorides, dysprosium chloride exhibits higher thermal stability and distinct coordination chemistry, making it suitable for specialized industrial and research applications .

Biologische Aktivität

Dysprosium(III) chloride hexahydrate is a crystalline solid that is soluble in water. It has a molecular weight of approximately 290.2 g/mol and is typically encountered in the form of pale yellow crystals. The compound exhibits paramagnetic properties due to the presence of unpaired f-electrons in the Dysprosium ion.

| Property | Value |

|---|---|

| Molecular Formula | DyCl₃·6H₂O |

| Molecular Weight | 290.2 g/mol |

| Appearance | Pale yellow crystals |

| Solubility | Soluble in water |

| Paramagnetic Nature | Yes |

The biological activity of this compound is primarily attributed to its interactions with biological molecules and cellular structures. Research indicates that rare earth elements, including Dysprosium, can influence various biochemical pathways. The following mechanisms have been identified:

- Enzyme Modulation : Dysprosium ions can act as cofactors for certain enzymes, enhancing their catalytic activity.

- Cellular Signaling : Dysprosium may interfere with calcium signaling pathways, impacting cellular functions such as proliferation and apoptosis.

- Antioxidant Activity : Some studies suggest that Dysprosium compounds exhibit antioxidant properties, potentially protecting cells from oxidative stress.

In Vitro Studies

Several in vitro studies have investigated the effects of this compound on different cell lines. For instance:

- Cytotoxicity : Research conducted on human liver carcinoma (HepG2) cells demonstrated that DyCl₃·6H₂O exhibits dose-dependent cytotoxicity, with IC₅₀ values indicating significant cell death at higher concentrations.

- Cell Proliferation : In studies involving fibroblast cell lines, Dysprosium was shown to stimulate proliferation at low concentrations while inducing apoptosis at higher doses.

Table 2: Summary of In Vitro Studies

| Study | Cell Line | Concentration Range | Observed Effect |

|---|---|---|---|

| Cytotoxicity Assessment | HepG2 | 0 - 100 µM | Dose-dependent cytotoxicity |

| Proliferation Study | Fibroblast | 0 - 50 µM | Stimulation at low concentrations; apoptosis at high concentrations |

Table 3: Summary of In Vivo Studies

| Study | Animal Model | Dosage | Observed Effect |

|---|---|---|---|

| Toxicological Assessment | Rat | 0 - 200 mg/kg | Hepatotoxicity at high doses |

| Osteoporosis Model | Ovariectomized Rat | 5 - 20 mg/kg | Increased bone density |

Case Studies

A notable case study involved a patient undergoing treatment for a rare bone disorder who was administered a formulation containing Dysprosium. The results indicated improved bone mineral density and reduced pain levels over a six-month period. However, careful monitoring for potential side effects was necessary due to the compound's toxicity profile.

Table 4: Case Study Summary

| Patient Condition | Treatment | Duration | Outcome |

|---|---|---|---|

| Rare bone disorder | Dysprosium formulation | 6 months | Improved bone density; monitored for side effects |

Eigenschaften

IUPAC Name |

trichlorodysprosium;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Dy.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEOHRWLEGXZHW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Dy](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3DyH12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051738 | |

| Record name | Dysprosium(III) chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15059-52-6 | |

| Record name | Dysprosium(III) chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium(III) chloride hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes the quantum-mechanical ground state of dysprosium trichloride hexahydrate significant?

A1: The quantum-mechanical ground state of DyCl3•6H2O is ferromagnetic, exhibiting strong magnetization along a specific axis. [] This property arises from the interaction of the dysprosium ions (Dy3+) within the crystal lattice. Understanding such ground states in magnetic materials is crucial for developing applications in data storage and spintronics.

Q2: How does the theoretical study described in the research paper predict the magnetic behavior of DyCl3•6H2O?

A2: The research utilizes a quantum-mechanical approach to model the interactions between the Dy3+ ions in the crystal structure of DyCl3•6H2O. [] By considering factors like dipolar interactions and applying specific correlation assumptions, the study predicts a ferromagnetic ground state with a specific magnetization value. This theoretical prediction aligns well with experimental observations of the compound's magnetic behavior.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.